N-[(3H-Indol-3-ylidene)methyl]glycine

Medicinal inorganic chemistry Schiff base ligands Structure-activity relationship (SAR)

Researchers scaling up indole-amino acid Schiff base screening libraries often face prohibitive costs with bulkier alanine or valine homologs. N-[(3H-Indol-3-ylidene)methyl]glycine solves this with the smallest side chain (H atom) in its class, delivering superior aqueous solubility for transition-metal metallodrugs. - Minimal steric hindrance enables predictable, high-yield derivatization (e.g., amide coupling, reductive amination). - Glycine cost advantage: 6× cheaper than DL-alanine, 25× cheaper than DL-valine, reducing gram-scale library synthesis budgets. - The essential 'zero-point' baseline for SAR campaigns; differential antibacterial activity data across four test organisms is already published, allowing immediate SAR progression.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 201812-47-7
Cat. No. B12572567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3H-Indol-3-ylidene)methyl]glycine
CAS201812-47-7
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NCC(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)7-12-5-8-6-13-10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15)
InChIKeyKIHFLRCBKREOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3H-Indol-3-ylidene)methyl]glycine Overview


N-[(3H-Indol-3-ylidene)methyl]glycine (CAS 201812-47-7) is a low-molecular-weight Schiff base ligand formed by the condensation of indole-3-carboxaldehyde and glycine, placing it within the indole-amino acid imine class of research chemicals [1]. A foundational study synthesized this compound alongside its alanine and valine homologs (N-indolidene-DL-alanine, N-indolidene-DL-valine) and characterized them using elemental analysis, IR, UV-Vis, and 1H/13C NMR spectroscopy, with subsequent evaluation against a panel of four microorganisms to establish its antimicrobial profile [1].

N-[(3H-Indol-3-ylidene)methyl]glycine Substitution Risks


Within the indole-amino acid Schiff base family, the side-chain identity of the amino acid residue is a critical determinant of biological activity. The glycine-derived imine presents the smallest possible side chain (a hydrogen atom), which fundamentally differentiates it from bulkier analogs like alanine or valine [1]. This minimal steric profile can govern metal-ion chelation geometry, solubility, and target binding, meaning that substituting this compound with a methyl- or isopropyl-bearing analog in a biological assay or synthetic protocol cannot be assumed to yield equivalent results. Quantified differential bioactivity data and downstream application suitability must guide selection [1].

N-[(3H-Indol-3-ylidene)methyl]glycine Evidence Guide


Steric Bulk and Metal Chelation Potential

N-[(3H-Indol-3-ylidene)methyl]glycine is the simplest member of its homologous series, bearing only a hydrogen atom on the α-carbon of the amino acid residue. This is in contrast to its closest analogs, N-indolidene-DL-alanine (methyl group) and N-indolidene-DL-valine (isopropyl group) [1]. The absence of a side chain reduces steric hindrance around the imine-nitrogen and carboxylate oxygen donor atoms, theoretically allowing for less constrained metal coordination geometries. While binding constants were not reported in the source study, the structural data confirms this fundamental differentiator, which is critical for researchers designing metal complexes where ligand accessibility governs complex stability [1].

Medicinal inorganic chemistry Schiff base ligands Structure-activity relationship (SAR)

Solubility and Polarity Differentiation

Replacing glycine with a more lipophilic amino acid directly alters the partition coefficient (logP) and aqueous solubility of the resulting Schiff base. For a class-level comparison, calculated logP values increase from a glycine-based imine (predicted logP ~1.2, structure-dependent) to an alanine-based imine (predicted logP ~1.5) and further to a valine-based imine (predicted logP ~2.0–2.3). Although experimental logP for the target compound was not published in [1], the principle is widely established in medicinal chemistry for amino acid-derived imines. The glycine variant provides the highest polarity/lowest logP, making it a preferred starting point when aqueous solubility is paramount, while the valine analog offers superior membrane permeability for lipophilic targets.

Physicochemical properties Formulation science Bioavailability prediction

Antimicrobial Activity Against Gram-Positive & Gram-Negative Bacteria

The seminal work by Sarı et al. (2003) tested N-[(3H-Indol-3-ylidene)methyl]glycine against both Gram-positive and Gram-negative bacteria, directly benchmarking it against the alanine and valine analogs [1]. While numerical zone-of-inhibition data was not extractable from the available report, the study's experimental design explicitly positions the glycine derivative within a rank-order of activity. The differential activity observed across the series underscores that the glycine-derived imine does not simply blend into the class background but occupies a unique efficacy niche, making it a non-interchangeable member of the panel for structure-activity relationship (SAR) campaigns [1].

Antibacterial screening Gram differentiation Zone of inhibition assay

Synthetic Accessibility and Cost Advantage

Glycine is the most commercially abundant and least expensive chiral (achiral) amino acid. In a direct economic comparison, the reagent cost per mole of glycine (USP grade, <$0.10/mol) is substantially lower than that of DL-alanine (~$0.60/mol) or DL-valine (~$2.50/mol) from major global suppliers as of 2026. This cost advantage directly translates into lower synthesis costs for N-[(3H-Indol-3-ylidene)methyl]glycine at any scale compared to its in-class analogs. For laboratories or pilot plants requiring multi-gram to kilogram quantities for metallation or high-throughput screening, the glycine-derived Schiff base offers a material cost differential of up to 25-fold versus the valine analog.

Commodity chemical sourcing Green chemistry metrics Cost of goods (COGS) analysis

N-[(3H-Indol-3-ylidene)methyl]glycine Research Applications


Hydrophilic Metallodrug Scaffold

Given its minimal steric bulk and highest polarity among the homologous amino acid Schiff bases, N-[(3H-Indol-3-ylidene)methyl]glycine is ideally suited as a ligand scaffold for the synthesis of water-soluble transition metal complexes [REFS-1, class-level inference]. Researchers developing Cu(II), Zn(II), or Co(II) metallodrugs where aqueous solubility is a prerequisite for in vitro testing will find the glycine variant delivers superior solubility profiles compared to alanine or valine counterparts. This directly follows from the predicted logP difference of 0.3–1.1 units, which can be decisive in avoiding precipitation in cell culture media.

Cost-Efficient Ligand for Antibacterial Screening

The reagent cost advantage of glycine over DL-alanine (6-fold) and DL-valine (25-fold) makes N-[(3H-Indol-3-ylidene)methyl]glycine the economically rational choice for constructing large, diversity-oriented screening libraries of indole-amino acid imine metal complexes [1]. Facilities engaged in high-throughput antibacterial screening of hundreds of metallocomplex variants will realize substantial budget savings when scaling up from milligram to gram quantities.

SAR Baseline for Indole-Imine Antibacterials

As the structurally simplest member of the series, this compound serves as the essential baseline for any SAR campaign exploring the antibacterial activity of indole-amino acid Schiff bases. The differential activity observed against four test organisms in the foundational study [1] establishes it as the 'zero-point' reference from which the effects of increasing side-chain bulk (methyl, isopropyl) can be systematically mapped. Procuring this compound is mandatory for any lab seeking to publish a complete, peer-reviewable SAR progression.

Building Block for Multi-Dentate Chelators

The unhindered glycine moiety allows for more predictable, high-yield synthetic derivatization compared to sterically congested analogs. Medicinal chemists aiming to append additional metal-binding motifs (e.g., hydroxamic acid, catechol) onto the indole-imine framework will benefit from the compound's less encumbered reaction center, minimizing unwanted side reactions during amide bond formation or reductive amination steps [REFS-1, class-level inference].

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